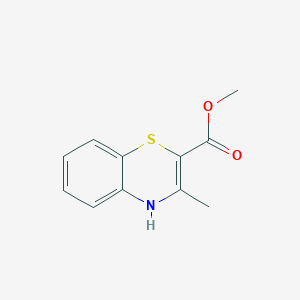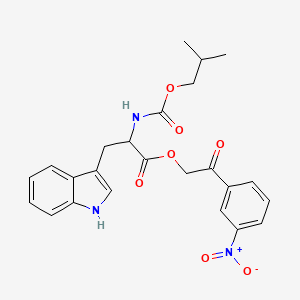![molecular formula C25H36N2O2 B4977863 (2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4977863.png)
(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPEMP and belongs to the class of benzylpiperidine derivatives. The aim of
作用機序
The exact mechanism of action of EPEMP is not fully understood. However, it is believed that EPEMP acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor partial agonist. These actions may contribute to its antipsychotic and anxiolytic effects.
Biochemical and physiological effects:
EPEMP has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and noradrenaline. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. These effects may contribute to the therapeutic potential of EPEMP.
実験室実験の利点と制限
One of the advantages of using EPEMP in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, the limited availability of the compound and its high cost may pose a challenge for researchers.
将来の方向性
There are several future directions for the research on EPEMP. One potential area of investigation is the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is to explore the potential of EPEMP in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Moreover, further studies are needed to elucidate the exact mechanism of action of EPEMP and to investigate its long-term safety and efficacy.
Conclusion:
In conclusion, EPEMP is a promising compound that has shown potential therapeutic applications in the treatment of psychiatric disorders. Its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to investigate its long-term safety and efficacy.
合成法
The synthesis of EPEMP involves the reaction between 2-ethoxybenzyl chloride and N-(2-(4-methoxyphenyl)ethyl)-4-piperidinyl)methanamine in the presence of a base. The reaction yields EPEMP as a white crystalline solid. The purity of the compound can be enhanced by recrystallization.
科学的研究の応用
EPEMP has been studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. Moreover, EPEMP has been shown to improve cognitive function and memory in rodents. These findings suggest that EPEMP may be a promising candidate for the treatment of psychiatric disorders.
特性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-4-29-25-8-6-5-7-23(25)20-26(2)19-22-14-17-27(18-15-22)16-13-21-9-11-24(28-3)12-10-21/h5-12,22H,4,13-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJUCPGPYJZYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C)CC2CCN(CC2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4977787.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B4977802.png)

![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]nicotinamide](/img/structure/B4977818.png)

![6-methyl-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-5-{5-[(1S)-1-methylpropyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4977829.png)


![5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4977871.png)
![4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4977881.png)
![3-chloro-N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4977885.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4977891.png)

![3-{2,5-dimethyl-3-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4977906.png)